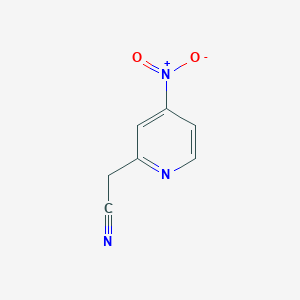![molecular formula C12H18O2S B14236508 Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- CAS No. 569665-30-1](/img/structure/B14236508.png)
Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thiophene derivatives and dioxin precursors, which are subjected to cyclization reactions in the presence of catalysts and under controlled temperatures . The reaction conditions often involve the use of solvents such as xylene and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another heterocyclic compound with a similar fused ring system but different sulfur atom positioning.
Thieno[2,3-b]thiophene: Similar to Thieno[3,4-b]-1,4-dioxin but with a different arrangement of the sulfur atoms.
Thieno[3,4-c]thiophene: Another isomer with a different sulfur atom arrangement.
Uniqueness
Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- is unique due to its specific ring structure, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in the development of advanced materials and bioactive compounds .
Properties
CAS No. |
569665-30-1 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
5-hexyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C12H18O2S/c1-2-3-4-5-6-11-12-10(9-15-11)13-7-8-14-12/h9H,2-8H2,1H3 |
InChI Key |
QIWLEULVJYJBFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C(=CS1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)


![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)



![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)




![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
